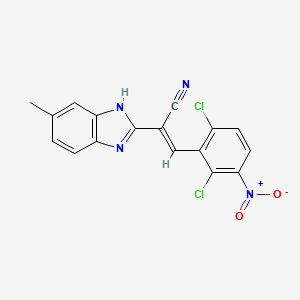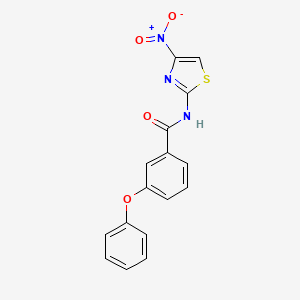
3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one, commonly known as MDMP, is a chemical compound that has gained significant attention in scientific research. It is a member of the phenylindole family and has been studied for its potential therapeutic applications. MDMP is a synthetic compound that can be synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of MDMP is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. It may also modulate other neurotransmitter systems, such as the dopamine and noradrenaline systems. The compound's mechanism of action may underlie its potential therapeutic effects.
Biochemical and Physiological Effects:
MDMP has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MDMP has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. The compound's structure can be modified to investigate its structure-activity relationship. However, MDMP also has limitations, including its potential toxicity and the need for further safety studies.
Orientations Futures
There are several future directions for the research on MDMP. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to investigate its potential use in the treatment of mood disorders, such as depression and anxiety. Further studies are needed to elucidate the compound's mechanism of action and to investigate its safety and toxicity. Additionally, the development of novel analogs of MDMP may lead to the discovery of more potent and selective compounds.
In conclusion, MDMP is a synthetic compound that has gained significant attention in scientific research. It has potential therapeutic applications and has been investigated for its antidepressant and anxiolytic effects. The compound's mechanism of action is not fully understood, but it is believed to act as a serotonin receptor agonist. MDMP has several advantages for laboratory experiments, but further safety studies are needed. There are several future directions for the research on MDMP, including investigating its potential therapeutic applications and developing novel analogs of the compound.
Applications De Recherche Scientifique
MDMP has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound has shown promising results in animal studies, indicating its potential for further clinical development.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methoxynaphthalen-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-19-11-8-15-4-2-3-5-16(15)21(19)17(22)9-6-14-7-10-18-20(12-14)25-13-24-18/h2-12H,13H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFKPMMPXAKFAO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B3875646.png)
![3-[4-(1-pyrrolidinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B3875649.png)
![N~1~-{[5-(3-chlorophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B3875650.png)
![2-[5-(3-chlorophenyl)-2-furyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3875656.png)
![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B3875669.png)
![2,4-dimethoxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3875672.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(tert-butylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3875687.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3875696.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875699.png)
![ethyl 4-{[3-(dimethylamino)propyl]amino}-2-methyl-6-pentyl-2-cyclohexene-1-carboxylate](/img/structure/B3875702.png)
![ethyl 2-(4-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875708.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875713.png)
